molecular formula C5H13O4P B1293930 Diethyl (hydroxymethyl)phosphonate CAS No. 3084-40-0

Diethyl (hydroxymethyl)phosphonate

Cat. No. B1293930
Key on ui cas rn: 3084-40-0
M. Wt: 168.13 g/mol
InChI Key: RWIGWWBLTJLKMK-UHFFFAOYSA-N
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Patent
US05212164

Procedure details

The procedure of Kluge was followed (Org Syn 1986, Vol. 64, 80-84). The following ingredients were combined: 69 g (0.50 mol) of diethyl phosphite, g (0.50 mol) of paraformaldehyde, and 5.1 g (0.05 mol) of triethylamine. The stirred mixture was immersed in a preheated oil bath at 120° C. and heated for one hour. Upon cooling, the triethylamine was removed on the rotary evaporator at 80° C., and the residue was then Kugelrohr distilled (150°-160° C., 0.10 mm) to provide 57.5 g (68%) of title compound as a colorless liquid.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].C(N(CC)CC)C>>[OH:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred mixture was immersed in a preheated oil bath at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the triethylamine was removed on the rotary evaporator at 80° C.
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distilled (150°-160° C., 0.10 mm)

Outcomes

Product
Name
Type
product
Smiles
OCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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